2-Bromo-4-fluoro-6-methoxybenzoic acid
Overview
Description
2-Bromo-4-fluoro-6-methoxybenzoic acid: is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
2-Bromo-4-fluoro-6-methoxybenzoic acid is a type of benzoic acid derivative. Benzoic acid derivatives are often used in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers . The specific targets of this compound would depend on the specific reactions it’s involved in.
Mode of Action
As a benzoic acid derivative, this compound could potentially participate in reactions such as nucleophilic substitution or oxidation . The bromine, fluorine, and methoxy groups on the benzene ring could influence the reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of 2-Bromo-4-fluoro-6-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Fluorination is often carried out using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be introduced via methylation of a hydroxybenzoic acid derivative using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine). Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, oxidation reactions can convert the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 2-Bromo-4-fluoro-6-methoxybenzyl alcohol.
Oxidation: Formation of 2-Bromo-4-fluoro-6-hydroxybenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in the study of catalytic processes, particularly in the development of new catalytic systems for organic transformations.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Biochemical Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry:
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups that can modify material properties.
Comparison with Similar Compounds
2-Bromo-4-fluoro-6-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-2-fluoro-6-methoxybenzoic acid: Positional isomer with different substitution pattern.
2-Fluoro-6-methoxybenzoic acid: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 2-Bromo-4-fluoro-6-methoxybenzoic acid is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in studies of molecular interactions.
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-6-3-4(10)2-5(9)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFBSYXUJFFBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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